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Resminostat Efficacy Data from the RESMAIN Trial

The following table summarizes the key efficacy endpoints for resminostat as maintenance treatment in

patients with advanced-stage Cutaneous T-Cell Lymphoma (CTCL), as reported from the phase 2 RESMAIN
study [1] [2].

Resminostat

Efficacy Endpoint Placebo Result

y=ndp (Kinselby)
Progression-Free 8.3 months 4.2 months 97.6% statistically significant
Survival (PFS) (median) (median) improvement [1] [2]
Time to Next Treatment 8.8 months 4.2 months More than doubled [1]
(TTNT) (median) (median)
Total PFS* 24.3 months 14.9 months Clinically meaningful

(median) (median) improvement [1]

*Total PFS was measured from the start of the last prior therapy to disease progression.
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RESMAIN Trial Experimental Protocol

The data above was generated under the following experimental conditions, which are crucial for researchers

to contextualize the results [1] [3]:

¢ Study Design: The RESMAIN study was a multi-center, double-blind, randomized, placebo-
controlled pivotal trial, conducted across over 50 clinical centers in 11 European countries and Japan.

e Patient Population: The study included 201 adult patients with advanced-stage CTCL who had
achieved disease control with prior systemic therapy.

¢ Intervention: Patients were randomized 1:1 to receive either oral resminostat or a placebo as
maintenance treatment.

e Primary Endpoint: The primary goal was to determine whether maintenance treatment with
resminostat prolongs progression-free survival (PFS).

¢ Key Secondary Endpoints: These included prolonging the time to symptom worsening (specifically
itching) and the time to next treatment (TTNT).

¢ Crossover Design: Patients who experienced disease progression while on the placebo arm were
offered resminostat in an open-label treatment arm.

Mechanism of Action and Signaling Pathway

Resminostat (Kinselby) is an orally administered histone deacetylase (HDAC) inhibitor. It specifically
targets class I, IIb, and IV HDAC enzymes [1]. The diagram below illustrates its proposed mechanism of

action in cancer therapy.
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Fig. 1: Proposed anti-cancer mechanisms of the HDAC inhibitor resminostat. By inhibiting histone

deacetylases, resminostat alters gene expression, leading to multiple anti-tumor effects. [1]

Summary for Researchers

¢ Current Status: The Marketing Authorisation Application (MAA) for resminostat is under review by
the European Medicines Agency (EMA). Approval is expected around mid-2025 [1].

¢ Regulatory Designations: Resminostat has received Orphan Drug Designation from the EMA
(2023), the US FDA (2023), and SwissMedic (2024), underscoring its potential for a condition with
high unmet medical need [1] [4].

¢ Data Limitations: The provided data is based on a press release from the company [1]. The full,
peer-reviewed publication of the trial results would be necessary for an in-depth and critical analysis.
The search results do not contain head-to-head data comparing resminostat with other HDAC
inhibitors like vorinostat or romidepsin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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